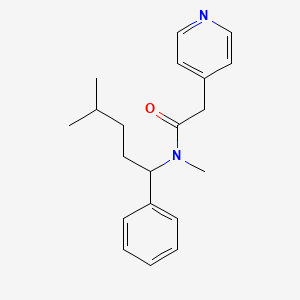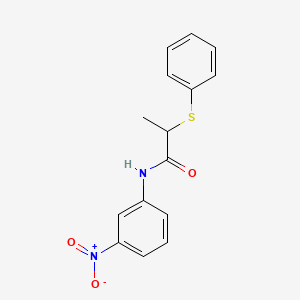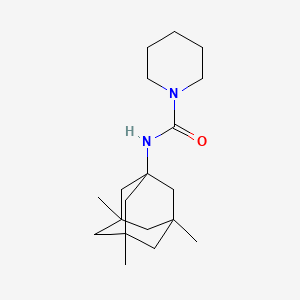
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide and related compounds involves several key steps, including the cyclization of thiosemicarbazide with appropriate ketones or aldehydes and subsequent modifications to add specific functional groups. This process results in the formation of the thiadiazol ring, a crucial structural component of these compounds (Mishra et al., 2016).
Molecular Structure Analysis
The molecular structure of these thiadiazole derivatives reveals a planar thiadiazole ring, often substituted with various alkyl or aryl groups. The precise arrangement of these substituents significantly influences the compound's physical and chemical properties. X-ray diffraction analysis has provided detailed insights into the compounds' crystalline structure, showcasing the planarity of the thiadiazole ring and its interactions with adjacent molecular groups (Loughzail et al., 2008).
Chemical Reactions and Properties
These thiadiazole compounds undergo various chemical reactions, including nucleophilic substitutions and additions, due to the reactive nature of the thiadiazole ring. The presence of functional groups such as the sulfonamide moiety further contributes to their reactivity, allowing for the synthesis of a wide array of derivatives with diverse biological activities. The chemical properties are thus largely determined by the nature and position of these substituents on the thiadiazole core (Jeoffreys et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide derivatives vary with their molecular structure. These properties are crucial for determining the compounds' suitability for different applications, including their potential as bioactive molecules. Detailed analyses, including spectroscopic and crystallographic studies, have elucidated these aspects, providing a foundation for further modifications and applications (Dani et al., 2013).
Chemical Properties Analysis
The chemical behavior of thiadiazole derivatives is influenced by their electronic structure, including the distribution of electron density across the molecule. Studies have shown that these compounds can act as electron donors or acceptors in chemical reactions, making them versatile intermediates in organic synthesis. The presence of substituents such as alkyl or aryl groups further modulates their reactivity, allowing for the design of molecules with targeted chemical properties (Karthikeyan et al., 2018).
Propiedades
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-5-6-9(4)11(16)13-12-15-14-10(17-12)7-8(2)3/h8-9H,5-7H2,1-4H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGROYQJHTVJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)pentanamide](/img/structure/B4019824.png)
![2-[(4-chlorophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4019842.png)



![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate](/img/structure/B4019867.png)
![N-cyclohexyl-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4019868.png)
![2-ethyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4019873.png)
![methyl 2-({2-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)butanoate](/img/structure/B4019875.png)
![N-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4019889.png)


![4-(3-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4019899.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4019923.png)